molecular formula C17H16ClNO4S3 B2484764 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034590-99-1

5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No. B2484764
CAS RN: 2034590-99-1
M. Wt: 429.95
InChI Key: ZRNJOYWRZZVIOR-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds widely recognized for their diverse range of pharmacological applications and chemical properties. The specific compound , while not directly found in available literature, can be inferred to possess unique characteristics due to its complex structure, incorporating chloro, methoxy, hydroxy, and thiophene groups attached to a benzenesulfonamide backbone.

Synthesis Analysis

The synthesis of complex sulfonamides often involves multi-step reactions, starting from simple benzenesulfonamide derivatives. Cascade reactions, as seen in related compounds, may involve the stepwise introduction of functional groups, such as thiophene, hydroxy, and methoxy groups, through nucleophilic substitution, addition, or cyclization reactions Rozentsveig et al., 2011.

Molecular Structure Analysis

The molecular structure of sulfonamides, including the compound of interest, is crucial in determining their chemical reactivity and interaction with biological targets. Crystallography studies provide insights into the arrangement of atoms and the geometry of the molecule, which are essential for understanding its functional capabilities Zhang, Shi-jie, Hu, Wei-Xiao, 2010.

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, reflecting their versatility in synthetic chemistry. They can act as electrophiles or nucleophiles, depending on the reaction conditions and the nature of the substituents. The presence of a sulfonamide group significantly impacts the electronic properties of the molecule, influencing its reactivity N‐Chloro‐N‐methoxybenzenesulfonamide: A Chlorinating Reagent, Xiao-Qiu Pu et al., 2016.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. The introduction of specific functional groups can enhance solubility in water or organic solvents, affecting the compound's application in pharmaceutical formulations Sawale et al., 2016.

properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4S3/c1-23-14-5-4-13(18)9-15(14)26(21,22)19-11-17(20,12-6-8-24-10-12)16-3-2-7-25-16/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNJOYWRZZVIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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